N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes difluoromethoxy and methoxy groups attached to a phenyl ring, a propoxy group attached to a pyrimidinyl ring, and a thioacetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps, including the introduction of functional groups and the formation of key bonds. The process may start with the preparation of intermediate compounds, such as 4-(difluoromethoxy)-3-methoxyphenyl derivatives and 4-propoxy-2-pyrimidinyl derivatives. These intermediates are then coupled using thioacetamide as a linking agent under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: Its structure allows it to interact with specific biological targets, making it useful in biochemical assays .
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate specific molecular pathways may make it a candidate for drug development, particularly in the treatment of diseases involving dysregulated enzyme activity .
Industry: Industrially, N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar arylcyclohexylamine structure.
Methanesulfonyl chloride: An organosulfur compound used in the synthesis of methanesulfonates.
Uniqueness: Its structure allows for diverse chemical reactivity and biological activity, making it a versatile compound for research and industrial use .
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(4-propoxypyrimidin-2-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O4S/c1-3-8-25-15-6-7-20-17(22-15)27-10-14(23)21-11-4-5-12(26-16(18)19)13(9-11)24-2/h4-7,9,16H,3,8,10H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYTVGXRUCYPQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC=C1)SCC(=O)NC2=CC(=C(C=C2)OC(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.